2,3-Dihydrothiophene

Description

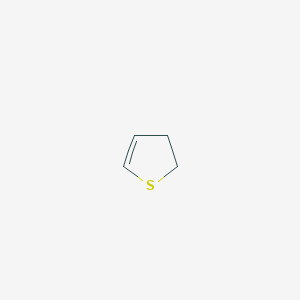

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

1120-59-8 |

|---|---|

Formule moléculaire |

C4H6S |

Poids moléculaire |

86.16 g/mol |

Nom IUPAC |

2,3-dihydrothiophene |

InChI |

InChI=1S/C4H6S/c1-2-4-5-3-1/h1,3H,2,4H2 |

Clé InChI |

OXBLVCZKDOZZOJ-UHFFFAOYSA-N |

SMILES |

C1CSC=C1 |

SMILES canonique |

C1CSC=C1 |

Point d'ébullition |

112.1 °C |

Autres numéros CAS |

1120-59-8 |

Synonymes |

2,3-Dihydrothiophene |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,3-Dihydrothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrothiophene, also known as 2-thiolene, is a five-membered, non-aromatic, partially saturated sulfur-containing heterocyclic organic compound with the chemical formula C₄H₆S.[1][2] It is a constitutional isomer of the more symmetrical 2,5-dihydrothiophene.[2] This versatile molecule serves as a crucial intermediate in organic synthesis and has garnered significant interest in the fields of medicinal chemistry and materials science.[3] Its unique structural and electronic properties make it a valuable building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals, pesticides, dyes, and photosensitive compounds.[3] Notably, derivatives of this compound are being explored as potent modulators for therapeutic targets like the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), which is implicated in inflammatory and autoimmune diseases.[4][5] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound.

Physical and Chemical Properties

This compound is a colorless liquid characterized by a strong, sulfurous, thioether-like odor.[2][3] It is soluble in most organic solvents.[1] A critical handling consideration is its tendency to undergo polymerization, sometimes with explosive rapidity, in the presence of acid traces; therefore, it should be stored at low temperatures under a nitrogen atmosphere.[6]

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆S | [2][7] |

| Molar Mass | 86.16 g/mol | [2][7] |

| Boiling Point | 109-110 °C | [3] |

| 48 °C at 100 mmHg | [1] | |

| Melting Point | -110.2 °C (163.55 K) | [1][7] |

| Density | 1.070 g/mL | [3] |

| ¹H NMR (CS₂) | δ 6.06 (C2-H), 5.48 (C3-H), 3.08 (C4-H), 2.62 (C5-H) | [1] |

| UV (Methanol) | λmax: 236 nm, 262 nm | [1] |

| CAS Number | 1120-59-8 | [7] |

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been established, ranging from classical cyclization reactions to modern catalytic methods.

Pyrolysis of Tetrahydrothiophene Derivatives

One of the earliest reported methods involves the pyrolysis of substituted tetrahydrothiophenes. This approach relies on the elimination of a leaving group to introduce the double bond.

-

Flash Vacuum Pyrolysis (FVP): Heating 2-acetoxytetrahydrothiophene at 400°C under high vacuum (10⁻⁴ torr) for 2 hours yields this compound in 86% yield.[1]

-

Pyrolysis of 2-Benzoyloxytetrahydrothiophene: This precursor can be pyrolyzed at 100°C to give the product in 80% yield.[1] The yield can be improved to 82% by heating at 110–140°C under reduced pressure (10 mmHg).[1] Alternatively, boiling 2-benzoyloxytetrahydrothiophene in tert-butanol for 100 hours provides a 64% yield.[1]

Caption: General workflow for synthesizing this compound via pyrolysis.

Hydrogenation of Thiophene

The partial reduction of thiophene offers a direct route to dihydrothiophenes. However, achieving selectivity for the 2,3-isomer over the 2,5-isomer and tetrahydrothiophene can be challenging.

-

Catalytic Hydrogenation: Thiophene can be hydrogenated in the presence of catalysts like platinum or palladium to yield this compound.[3]

-

Sodium in Methanol/Ammonia: The reduction of thiophene with sodium in a mixture of methanol and ammonia was one of the first methods to produce this compound, albeit as a 1:2 mixture with 2,5-dihydrothiophene.[6]

Rhodium-Catalyzed Transannulation

A modern and highly regioselective method involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes.[8] This method offers a broad substrate scope and high functional group compatibility.[8]

Experimental Protocol: Rhodium-Catalyzed Synthesis of 2,5-Diphenyl-2,3-dihydrothiophene

-

To an oven-dried vial equipped with a magnetic stir bar, add 4-phenyl-1,2,3-thiadiazole (0.1 mmol, 1.0 equiv), [Rh(COD)Cl]₂ (2.5 mol %), and DPPF (6 mol %).

-

Evacuate and backfill the vial with nitrogen (repeat three times).

-

Add chlorobenzene (0.5 mL) and styrene (0.3 mmol, 3.0 equiv) via syringe.

-

Seal the vial and place it in a preheated oil bath at 60°C.

-

Stir the reaction mixture for 20 minutes.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired dihydrothiophene product.

Caption: Key steps in the Rh-catalyzed synthesis of dihydrothiophenes.

Key Reactions and Applications

Desulfurization

The removal of the sulfur atom from the dihydrothiophene ring is a key reaction, particularly in the context of hydrodesulfurization (HDS) processes in the petroleum industry. On catalyst surfaces like Mo(110), 2,5-dihydrothiophene can undergo facile sulfur elimination to yield butadiene and atomic sulfur.[9] This contrasts with tetrahydrothiophene, which tends to undergo ring-opening first.[9]

Oxidation

The sulfur atom in this compound can be readily oxidized to the corresponding sulfoxide and sulfone (2-sulfolene).[6] this compound 1,1-dioxide is an isomer of the common solvent 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide).[6] These oxidized derivatives are useful intermediates in their own right.

Role in Drug Discovery

The dihydrothiophene scaffold is present in a variety of biologically active molecules.[10] For instance, derivatives of 4,5,6,7-tetrahydro-benzothiophene, which contains a dihydrothiophene fused ring system, have been identified as potent modulators of RORγt, a nuclear receptor targeted for treating autoimmune diseases.[4][5] The synthesis of these complex molecules often relies on building upon the dihydrothiophene core.

Caption: Role of the dihydrothiophene scaffold in a typical drug discovery process.

Protecting Group

This compound is an effective protecting group for alcohols. It reacts under acid catalysis to form a tetrahydrothiophenyl (THTP) ether, which is stable to many reaction conditions but can be removed when needed. This application is particularly useful in the synthesis of ribonucleotides.[6]

Spectroscopic Characterization

Spectroscopic methods are essential for identifying and characterizing this compound and its derivatives.

Table 2: Spectroscopic Data for this compound

| Spectrum | Characteristic Features | Reference(s) |

| ¹H NMR | Four distinct signals for the vinyl and aliphatic protons. C2-H (~6.1 ppm) and C3-H (~5.5 ppm) are downfield due to the double bond. C4-H (~3.1 ppm) and C5-H (~2.6 ppm) are upfield. | [1] |

| ¹³C NMR | Signals for two sp² carbons and two sp³ carbons. | [11] |

| IR | Bands corresponding to C=C stretching, C-H stretching (both sp² and sp³), and C-S stretching vibrations. Thiophene derivatives typically show ring C-H stretching vibrations around 3100 cm⁻¹. | [12][13] |

| Mass Spec (GC-MS) | The molecular ion peak (M⁺) is observed at m/z = 86. | [14] |

Safety and Handling

This compound is a flammable liquid and should be handled with care.[3]

-

Keep away from fire and heat sources.[3]

-

Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses and gloves, to prevent skin and eye contact.[3]

-

Due to its propensity for explosive polymerization in the presence of acid, avoid contact with acidic substances and store under an inert atmosphere (e.g., nitrogen) at low temperatures.[6]

-

It is easily oxidized in air and can form explosive mixtures.[3]

References

- 1. Synthesis of 2,3-Dihydrothiophene_Chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. chemeo.com [chemeo.com]

- 8. This compound synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 13. iosrjournals.org [iosrjournals.org]

- 14. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydrothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrothiophene, also known as 2-thiolene, is a five-membered, non-aromatic heterocyclic compound containing a sulfur atom.[1] Its chemical formula is C4H6S.[2] This organosulfur compound is a colorless liquid with a characteristic strong, thioether-like odor.[2][3] As a partially saturated derivative of thiophene, it serves as a valuable intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals, pesticides, dyes, and photosensitive materials.[2] Its unique electronic properties also make it a component of interest for electron transport and semiconductor materials.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and structured data for easy reference.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various sources and represent a range of experimentally determined and estimated data.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H6S | [2] |

| Molecular Weight | 86.16 g/mol | [4] |

| Appearance | Colorless liquid | [3] |

| Odor | Characteristic strong, sulfur/thioether-like | [2][3] |

| Density | 1.070 g/mL | [2] |

| Refractive Index | 1.4800 (estimate) | [2] |

| Dipole Moment | 1.61 D | [4] |

Table 2: Thermal Properties of this compound

| Property | Value | Conditions | Reference |

| Boiling Point | 109-110 °C | Not specified | [2] |

| 112 °C | Not specified | [4] | |

| 64-65 °C | 12 Torr | [5] | |

| 48 °C | 100 mm pressure | [1] | |

| Melting Point | -110.2 °C | Not specified | [1] |

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Data | Solvent | Reference |

| ¹H NMR | δ 6.06 (C2-H), 5.48 (C3-H), 3.08 (C4-H), 2.62 (C5-H) | CS₂ | [1] |

| UV | λmax 236, 262 nm | Methanol | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducibility and comparison of data. Below are generalized protocols for these measurements.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of liquid.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., ignition tube)

-

Capillary tube, sealed at one end

-

Heat source (Bunsen burner or hot plate)

-

Mineral oil or other suitable heating bath liquid

-

Stand and clamps

Procedure:

-

A small volume (a few milliliters) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is clamped and immersed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level but the open end of the test tube is above it.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: A solution of this compound is prepared by dissolving a small amount of the compound in a deuterated solvent, such as carbon disulfide (CS₂) or chloroform-d (CDCl₃), in an NMR tube. A typical concentration is 5-25 mg in 0.5-1.0 mL of solvent.

-

Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific solvent.

-

Data Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS).

Synthesis of this compound

One common method for the synthesis of this compound is through the pyrolysis of 2-acetoxytetrahydrothiophene.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound via flash vacuum pyrolysis.

Detailed Protocol for Synthesis via Pyrolysis: [1]

-

Apparatus: A flash vacuum pyrolysis (FVP) apparatus is assembled, consisting of a quartz tube packed with quartz wool, a furnace capable of reaching 400 °C, a vacuum pump capable of maintaining a pressure of 10⁻⁴ torr, and a collection flask cooled with liquid nitrogen.

-

Reactant: 2-Acetoxytetrahydrothiophene is used as the starting material.

-

Procedure: The furnace is preheated to 400 °C, and the system is evacuated to a pressure of 10⁻⁴ torr. The 2-acetoxytetrahydrothiophene is slowly introduced into the hot quartz tube.

-

Reaction: The pyrolysis is carried out over a period of 2 hours. The volatile products are carried through the hot zone and collected in the cold trap.

-

Work-up and Purification: The collected crude product is allowed to warm to room temperature. The this compound can be purified by distillation under reduced pressure. This method has been reported to yield 86% of the desired product.[1]

Safety Information

This compound is a flammable liquid and should be handled with care.[2] It should be kept away from heat sources and open flames. It is easily oxidized in the air and can form explosive mixtures.[2] Therefore, it is recommended to handle this compound under an inert atmosphere. Appropriate personal protective equipment, including safety glasses and gloves, should be worn to avoid contact with skin and eyes.[2] In case of spillage, ensure adequate ventilation and remove any ignition sources.[2]

Conclusion

This technical guide provides a detailed overview of the key physicochemical properties of this compound. The tabulated data, along with the experimental protocols and synthesis workflow, offer a valuable resource for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. The information presented here should facilitate the safe and effective use of this compound in various research and development applications.

References

2,3-dihydrothiophene molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,3-Dihydrothiophene

Abstract

This compound, a partially saturated five-membered sulfur heterocycle, presents a unique structural framework of significant interest in organic synthesis and drug development.[1][2] Unlike its aromatic counterpart, thiophene, this compound possesses a non-planar, puckered ring structure. This guide provides a comprehensive technical overview of its molecular geometry and bonding, based on key experimental and computational studies. It details the experimental protocols used for its characterization, summarizes critical quantitative data, and illustrates the logical workflow of its structural analysis. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this heterocyclic compound.

Molecular Geometry and Bonding

The molecular structure of this compound (C₄H₆S) is characterized by a five-membered ring containing four carbon atoms and one sulfur atom.[1] The presence of one double bond results in two sp² hybridized carbon atoms and two sp³ hybridized carbon atoms, distinguishing it from the fully aromatic thiophene.[1]

Ring Conformation and Puckering

Microwave spectroscopy studies have definitively shown that the heavy-atom skeleton of this compound is non-planar.[3][4] The molecule adopts a puckered conformation. This deviation from planarity is a critical structural feature. The degree of puckering is quantified by a dihedral angle of 33°.[3][4]

This puckering motion is governed by a specific potential function, which has been determined as: V(X) = 6.50 x 10⁵X⁴ - 2.92 x 10⁴X²[3][4]

This potential function describes the energy landscape of the ring-puckering coordinate (X) and indicates a barrier to the ring's inversion of 328 cm⁻¹.[4]

Bond Parameters

The bonding within the this compound ring involves a combination of single and double bonds. The C-S-C bond angle has been reported to be 95 degrees, which is slightly larger than that in aromatic thiophene (92.17 degrees).[1] While a full set of experimentally determined bond lengths is not available from the provided results, rotational constant analysis is consistent with an assumed C=C-S bond length of 1.768 Å.[3]

Data Summary

The following tables summarize the key quantitative data derived from spectroscopic analysis of this compound.

Table 1: Structural and Puckering Potential Parameters

| Parameter | Value | Reference |

|---|---|---|

| Dihedral Angle of Puckering | 33° | [3][4] |

| C-S-C Bond Angle | 95° | [1] |

| Assumed r(=C-S) Bond Length | 1.768 Å | [3] |

| Barrier to Inversion | 328 cm⁻¹ | [4] |

| Ring Puckering Potential (V(X)) | 6.50x10⁵X⁴ - 2.92x10⁴X² |[3][4] |

Table 2: Spectroscopic and Physical Properties

| Parameter | Value | Reference |

|---|---|---|

| Rotational Constant (A) | 6863.14 ± 0.07 MHz | [3][4] |

| Rotational Constant (B) | 4707.75 ± 0.01 MHz | [3][4] |

| Rotational Constant (C) | 2953.43 ± 0.01 MHz | [3][4] |

| Dipole Moment (μₐ) | 1.5 ± 0.2 D | [3][4] |

| Dipole Moment (μₑ, μₑ) | Relatively small | [3][4] |

| Boiling Point | 112 °C | [5] |

| Heat of Formation (ΔHf) | 21.8 kcal/mol |[6] |

Experimental Protocols

The characterization of this compound's structure relies on a combination of synthesis, purification, and advanced spectroscopic techniques.

Synthesis: Birch Reduction of Thiophene

A common method for the preparation of this compound is the Birch reduction of thiophene.[3]

-

Reactants : Thiophene is reduced using sodium metal in a mixture of methanol and liquid ammonia.[7]

-

Procedure : The reaction is typically carried out at low temperatures, characteristic of liquid ammonia (-78 °C). Sodium is dissolved in the ammonia-methanol solvent, to which thiophene is added.

-

Quenching : After the reaction period, the reaction is carefully quenched, for instance, with an acid.[7]

-

Extraction : The product is then extracted from the aqueous layer using an organic solvent like diethyl ether.[7]

-

Outcome : This process yields a mixture of this compound and its isomer, 2,5-dihydrothiophene.[7]

Purification

The crude product from the synthesis requires purification to isolate this compound for accurate spectroscopic analysis.

-

Vapor Phase Chromatography (VPC) : The sample was initially purified using a 20 ft Carbowax 20 M column with an oven temperature of 145°C.[3]

-

Fractional Distillation : Additional purification was achieved through low-temperature, low-pressure fractional distillation to separate isomers and remove impurities.[3]

Spectroscopic Analysis: Microwave Spectroscopy

Microwave spectroscopy is a powerful technique for determining the precise rotational constants of a molecule in the gas phase, from which its structure can be derived.[8]

-

Instrumentation : A Hewlett-Packard Model 8460A microwave spectrometer equipped with Stark modulation (33.33 kHz) was used.[3]

-

Sample Conditions : The spectrum of this compound was recorded between 18.0 and 39.0 GHz.[3][4] The sample was maintained in the gas phase within the Stark cell, which was cooled to approximately -70°C using dry ice to increase signal intensity.[3]

-

Data Acquisition : The spectrometer measures the absorption of microwave radiation as a function of frequency. For this compound, only a-type transitions were observed.[3][4]

-

Analysis : The frequencies of the observed rotational transitions are fitted to a Hamiltonian to determine the ground state rotational constants (A, B, C). These constants are directly related to the molecule's moments of inertia and are used to deduce structural parameters like bond angles and dihedral angles.[8]

Visualization of Workflows and Structures

The following diagrams illustrate the experimental workflow and the key structural relationship in this compound.

Caption: Experimental workflow for the structural determination of this compound.

Caption: Logical relationships of the core structural features of this compound.

References

- 1. Synthesis of 2,3-Dihydrothiophene_Chemicalbook [chemicalbook.com]

- 2. This compound [chembk.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. This compound [stenutz.eu]

- 6. This compound [openmopac.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. McGuire Research Group [mcguirelab.mit.edu]

Spectroscopic Profile of 2,3-Dihydrothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,3-dihydrothiophene, a heterocyclic organosulfur compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a valuable resource for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Proton | Chemical Shift (δ) in CS₂ (ppm) |

| C₂–H | 6.06[1] |

| C₃–H | 5.48[1] |

| C₄–H | 3.08[1] |

| C₅–H | 2.62[1] |

¹³C NMR Data

| Carbon | Expected Chemical Shift (δ) (ppm) |

| C₂ | 125 - 135 |

| C₃ | 115 - 125 |

| C₄ | 25 - 35 |

| C₅ | 20 - 30 |

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound was not found in the available literature. The expected characteristic absorption bands based on its functional groups are presented below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| =C-H | 3100 - 3000 | Stretching |

| -C-H | 3000 - 2850 | Stretching |

| C=C | 1650 - 1600 | Stretching |

| C-S | 800 - 600 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Solvent | λmax (nm) |

| Methanol | 236, 262[1] |

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of spectroscopic data for this compound, a colorless liquid.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

Pipettes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) directly in a clean, dry NMR tube.

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the solvent signal.

-

-

¹H NMR Acquisition:

-

Load a standard ¹H acquisition experiment.

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Set the number of scans (typically 8-16 for a concentrated sample).

-

Set the relaxation delay (d1) to 1-2 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Load a standard proton-decoupled ¹³C acquisition experiment (e.g., zgpg30).

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-150 ppm).

-

Set the number of scans to a higher value (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set the relaxation delay (d1) to 2-5 seconds.

-

Acquire the FID.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs for both ¹H and ¹³C spectra.

-

Phase the spectra to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Perform baseline correction.

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

IR Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Materials:

-

This compound sample

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).

-

Pipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lens paper

Procedure (using ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

-

Sample Measurement:

-

Place a small drop of this compound directly onto the ATR crystal.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a suitable solvent and lens paper.

-

Procedure (using Salt Plates):

-

Background Spectrum:

-

Place a clean, empty pair of salt plates in the spectrometer's sample holder and record a background spectrum.

-

-

Sample Preparation:

-

Place one or two drops of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Sample Measurement:

-

Place the "sandwich" of salt plates into the sample holder in the spectrometer.

-

Acquire the IR spectrum.

-

-

Cleaning:

-

Disassemble the salt plates and clean them thoroughly with a dry solvent. Store them in a desiccator.

-

UV-Vis Spectroscopy Protocol

Objective: To measure the ultraviolet-visible absorption spectrum of this compound.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., methanol or ethanol)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes for dilution

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen spectroscopic grade solvent of a known concentration.

-

Perform serial dilutions to obtain a sample with an absorbance in the optimal range (typically 0.1 - 1.0 AU).

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Select the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Baseline Correction:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvette itself.

-

-

Sample Measurement:

-

Rinse a second quartz cuvette with a small amount of the diluted sample solution, then fill it.

-

Place the sample cuvette in the spectrophotometer.

-

Run the scan to obtain the UV-Vis absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis processes.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for IR Spectroscopic Analysis.

References

An In-depth Technical Guide on the Thermodynamic Properties of 2,3-Dihydrothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrothiophene, a heterocyclic organosulfur compound, serves as a key intermediate in various organic syntheses, including the development of pharmaceuticals, pesticides, and dyes.[1] A thorough understanding of its thermodynamic properties is crucial for optimizing reaction conditions, ensuring process safety, and enabling the computational modeling of its behavior in complex systems. This guide provides a comprehensive overview of the core thermodynamic parameters of this compound, details the experimental methodologies for their determination, and visualizes key synthetic pathways.

Core Thermodynamic and Physical Properties

The thermodynamic and physical properties of this compound (CAS RN: 1120-59-8, Formula: C₄H₆S, Molecular Weight: 86.16 g/mol ) have been determined through various experimental and computational methods.[2][3][4][5][6] These properties are essential for predicting the compound's behavior under different temperature and pressure conditions.

Data Presentation

The following tables summarize the key quantitative data for the thermodynamic and physical properties of this compound.

Table 1: Enthalpy and Gibbs Free Energy

| Property | Value | Unit | Source |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -3086.80 ± 1.00 | kJ/mol | Cheméo[3] |

| Liquid Phase Enthalpy of Formation at Standard Conditions (ΔfH°liquid) | 52.90 ± 1.20 | kJ/mol | Cheméo[3] |

| Enthalpy of Formation at Standard Conditions (gas) (ΔfH°gas) | 90.70 ± 1.30 | kJ/mol | Cheméo[3] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 96.88 | kJ/mol | Cheméo (Joback Method)[3] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 37.70 ± 0.40 | kJ/mol | Cheméo[3] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 3.86 | kJ/mol | Cheméo (Joback Method)[3] |

| Heat of Formation | 12.76 | kcal/mol | ChemicalBook[7] |

Table 2: Heat Capacity and Other Properties

| Property | Value | Unit | Source |

| Ideal Gas Heat Capacity (Cp,gas) at 357.86 K | 97.88 | J/mol·K | Cheméo (Joback Method)[3] |

| Ideal Gas Heat Capacity (Cp,gas) at 577.67 K | 146.41 | J/mol·K | Cheméo (Joback Method)[3] |

| Ionization Energy (IE) | 8.11 | eV | Cheméo[3] |

Table 3: Physical Properties

| Property | Value | Unit | Source |

| Normal Boiling Point (Tboil) | 112 | °C | Stenutz[5] |

| Normal Boiling Point (Tboil) | 385.15 ± 0.60 | K | Cheméo[3] |

| Normal Melting Point (Tfus) | 163.55 ± 1.00 | K | Cheméo[3] |

| Density | 1.070 | g/mL | ChemBK[1] |

| Dipole Moment | 1.61 | D | Stenutz[5] |

Experimental Protocols

The determination of the thermodynamic properties of sulfur-containing heterocyclic compounds like this compound involves a suite of specialized calorimetric and analytical techniques. While specific experimental details for this compound are not extensively published, the methodologies applied to structurally similar compounds, such as 2,3-dihydrobenzo[b]thiophene and other thiophene derivatives, provide a clear framework.[8][9][10]

Combustion Calorimetry

This technique is employed to measure the enthalpy of combustion. For sulfur-containing compounds, a rotating-bomb calorimeter is often necessary to ensure complete combustion and to handle the formation of sulfuric acid.[9][10]

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within the combustion bomb. A cotton fuse is used for ignition.

-

Bomb Charging: The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa. A small, known amount of distilled water is added to the bomb to ensure that the sulfuric acid formed is of a definite concentration.

-

Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The sample is ignited, and the temperature change of the water is meticulously recorded.

-

Data Analysis: The energy of combustion is calculated from the temperature change, taking into account the heat capacity of the calorimeter system. Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the oxygen) and sulfuric acid. The standard enthalpy of formation is then derived using Hess's Law.

Adiabatic Heat-Capacity Calorimetry

This method is used to measure the heat capacity of the substance in its condensed phases (solid and liquid) as a function of temperature.

-

Apparatus: A sample is placed in a calorimeter vessel which is surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample, minimizing heat exchange with the surroundings.

-

Measurement: A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. The heat capacity is calculated from these values.

-

Data Application: The data from adiabatic heat-capacity calorimetry can be used to determine the standard molar entropy and enthalpy by integrating the heat capacity data from near absolute zero.

Vapor Pressure Measurement

Techniques like comparative ebulliometry or inclined-piston gauge manometry are used to determine the vapor pressure of the liquid as a function of temperature.[8]

-

Ebulliometry: The boiling temperature of the sample is measured at various known pressures. This method is highly accurate for determining vapor pressures.

-

Inclined-Piston Gauge Manometry: This is a direct pressure measurement technique where the pressure of the vapor is balanced by a known force on a piston of a known area.

-

Enthalpy of Vaporization: The enthalpy of vaporization can be derived from the vapor pressure data using the Clausius-Clapeyron equation.

Differential Scanning Calorimetry (DSC)

DSC is a versatile thermal analysis technique used to measure heat flow associated with transitions in a material as a function of temperature or time.[8]

-

Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

-

Applications: DSC is used to determine the enthalpy of fusion (melting) and the temperatures of phase transitions. It can also be used to estimate the critical temperature and density of a substance.

Synthesis and Reaction Pathways

This compound is synthesized through various chemical reactions. Understanding these pathways is crucial for its production and for its application as a building block in further syntheses.

One common method for the preparation of this compound is through the hydrogenation of thiophene.[1] Another documented synthesis involves the pyrolysis of 2-acetoxytetrahydrothiophene.[7]

Caption: Key synthetic routes to this compound.

The reactivity of this compound is characterized by the properties of both an alkene and a thioether. It undergoes addition reactions at the carbon-carbon double bond and oxidation at the sulfur atom.[2]

Caption: Primary reaction types of this compound.

Conclusion

The thermodynamic data and experimental protocols presented in this guide offer a foundational understanding of this compound for researchers and professionals in drug development and chemical synthesis. The provided quantitative data, summarized in clear tables, facilitates easy comparison and application in computational models and process design. The outlined experimental methodologies provide a basis for further research and validation of these critical parameters. The visualized synthetic and reaction pathways offer a concise overview of the chemical behavior of this important heterocyclic compound.

References

- 1. This compound [chembk.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemeo.com [chemeo.com]

- 4. Thiophene, 2,3-dihydro- [webbook.nist.gov]

- 5. This compound [stenutz.eu]

- 6. Thiophene, 2,3-dihydro- [webbook.nist.gov]

- 7. Synthesis of 2,3-Dihydrothiophene_Chemicalbook [chemicalbook.com]

- 8. The Thermodynamic Properties of 2,3-Dihydrobenzo[b]thiophene | NIST [nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Synthesis of 2,3-Dihydrothiophene: A Journey from Discovery to Modern Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrothiophene moiety, a partially saturated five-membered sulfur-containing heterocycle, is a crucial structural motif in a variety of biologically active molecules and serves as a versatile synthetic intermediate. Its discovery and the subsequent development of synthetic routes to access this scaffold have been driven by the continuous demand for novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the historical milestones and the evolution of synthetic strategies for this compound, complete with detailed experimental protocols, quantitative data, and mechanistic insights.

I. The Dawn of this compound Synthesis: Early Discoveries

The first successful synthesis of this compound was reported in 1950, achieved through the reduction of thiophene with sodium in a mixture of methanol and ammonia. This seminal work opened the door to further exploration of this heterocyclic system. A notable early method, developed by G. Sosnovsky in 1961, involved the pyrolysis of 2-benzoyloxytetrahydrothiophene, which yielded this compound in good yields.[1] These pioneering efforts laid the groundwork for the more sophisticated and efficient methods that would follow.

II. Key Synthetic Strategies for this compound

The synthetic toolbox for accessing 2,3-dihydrothiophenes has expanded significantly since its initial discovery. The following sections detail the core synthetic methodologies, from classical approaches to modern catalytic systems.

Elimination Reactions of Substituted Tetrahydrothiophenes

One of the earliest and most direct routes to this compound involves the elimination of a suitable leaving group from a substituted tetrahydrothiophene precursor.

This classical method relies on the thermal decomposition of 2-acyloxytetrahydrothiophenes. The reaction proceeds through a concerted syn-elimination mechanism.

Table 1: Pyrolytic Synthesis of this compound

| Precursor | Conditions | Yield (%) | Reference |

| 2-Benzoyloxytetrahydrothiophene | 100-140°C, 10 mm Hg | 80-82 | [1] |

| 2-Acetoxytetrahydrothiophene | Flash Vacuum Pyrolysis (FVP), 400°C, 10⁻⁴ torr | 86 |

Experimental Protocol: Pyrolysis of 2-Benzoyloxytetrahydrothiophene [1]

-

Place 2-benzoyloxytetrahydrothiophene in a distillation flask equipped with a Vigreux column and a receiving flask cooled in a dry ice/acetone bath.

-

Heat the flask to 110-140°C under reduced pressure (10 mm Hg).

-

The this compound product distills as it is formed.

-

Collect the colorless liquid product in the cooled receiving flask.

Logical Relationship: Thermal syn-Elimination

Caption: Concerted thermal elimination pathway.

Intramolecular Cyclization of Functionalized Thiols

The formation of the this compound ring can be efficiently achieved through the intramolecular cyclization of appropriately functionalized acyclic thiol precursors.

This method involves the reaction of a bifunctional substrate, 4-bromo-1-butyne, with a sulfur nucleophile, thiourea, to construct the heterocyclic ring. The reaction proceeds via an initial S-alkylation followed by intramolecular cyclization.[1]

Experimental Protocol: Synthesis from 4-Bromo-1-butyne and Thiourea [1]

-

To a solution of 4-bromo-1-butyne in boiling ethanol, add an equimolar amount of thiourea.

-

Reflux the mixture to form the intermediate S-(1-butynyl)isothiouronium bromide.

-

Cool the reaction mixture and treat it with aqueous ammonia and a catalytic amount of hydroquinone.

-

Stir the mixture at room temperature, allowing for the intramolecular cyclization and subsequent elimination to yield this compound.

-

Extract the product with a suitable organic solvent, dry the organic layer, and purify by distillation.

Signaling Pathway: Cyclization via Isothiouronium Salt

Caption: Formation of this compound from 4-bromo-1-butyne.

The intramolecular addition of a thiol to an alkyne provides a direct route to 2,3-dihydrothiophenes. This reaction can be promoted by either a base or a transition metal catalyst.

Table 2: Intramolecular Cyclization of Alkynethiols

| Substrate | Catalyst/Base | Solvent | Yield (%) | Reference |

| But-3-ynethiol | Aqueous NH₃ | - | 45 | |

| Dodec-1-yne-4-thiol | Cr(CO)₆, DBU, hν | THF | 76 |

Modern Catalytic and Multicomponent Approaches

The quest for more efficient, atom-economical, and modular syntheses has led to the development of powerful catalytic and multicomponent reactions for the construction of the this compound core.

A highly regioselective method for the synthesis of a wide array of dihydrothiophenes involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes.[2][3] This reaction is proposed to proceed through a rhodium thiavinyl carbene intermediate.

Table 3: Rhodium-Catalyzed Synthesis of 2,3-Dihydrothiophenes

| 1,2,3-Thiadiazole Substituent | Alkenes | Yield (%) |

| Phenyl | Styrene | 95 |

| Phenyl | 1-Hexene | 92 |

| 4-Bromophenyl | Styrene | 96 |

| Thiophen-2-yl | Styrene | 96 |

Experimental Protocol: Rhodium-Catalyzed Transannulation

-

In a glovebox, add the 1,2,3-thiadiazole (0.5 mmol), [Rh(COD)Cl]₂ (2.5 mol %), and DPPF (6 mol %) to a vial.

-

Add chlorobenzene (1.0 mL) and the alkene (1.0 mmol).

-

Seal the vial and heat the mixture at 60 °C for 20 minutes.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired this compound.

Experimental Workflow: Rh-Catalyzed Transannulation

Caption: Workflow for Rh-catalyzed this compound synthesis.

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step. A notable example is the four-component reaction of aromatic aldehydes, malononitrile, 1,3-thiazolidinedione, and an amine or α-amino acid ester to produce highly functionalized trans-2,3-dihydrothiophenes.[4]

Table 4: Four-Component Synthesis of trans-2,3-Dihydrothiophenes [4]

| Aromatic Aldehyde | Amine Component | Yield (%) |

| Benzaldehyde | Ethyl glycinate hydrochloride | 75 |

| 4-Chlorobenzaldehyde | Ethyl glycinate hydrochloride | 82 |

| 4-Methoxybenzaldehyde | Ethyl glycinate hydrochloride | 78 |

| Benzaldehyde | Ethyl alaninate hydrochloride | 72 |

Experimental Protocol: Four-Component Synthesis [4]

-

To a solution of the aromatic aldehyde (2.0 mmol) and malononitrile (2.0 mmol) in ethanol, add triethylamine (3.0 mmol) and stir for one hour at room temperature.

-

Add 1,3-thiazolidinedione (2.0 mmol) and the α-amino acid ethyl ester hydrochloride (2.0 mmol) to the reaction mixture.

-

Heat the mixture at 40-50 °C for 6 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Signaling Pathway: Four-Component Reaction Cascade

Caption: A plausible reaction cascade for the four-component synthesis.

The Gewald Aminothiophene Synthesis

While the Gewald reaction primarily yields 2-aminothiophenes, it is a cornerstone of thiophene chemistry and can be adapted to produce precursors for 2,3-dihydrothiophenes. The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[5][6] The mechanism is initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[5][7]

Signaling Pathway: Gewald Reaction Mechanism

Caption: Stepwise mechanism of the Gewald reaction.

III. Conclusion

The synthesis of this compound has evolved from classical, high-temperature reactions to sophisticated, highly selective catalytic and multicomponent strategies. This progression reflects the broader advancements in synthetic organic chemistry, emphasizing efficiency, modularity, and functional group tolerance. The methods outlined in this guide provide a robust toolkit for researchers in drug discovery and materials science, enabling the continued exploration and application of this important heterocyclic scaffold. The ongoing development of novel synthetic methodologies will undoubtedly unlock new possibilities for the utilization of this compound and its derivatives in cutting-edge scientific endeavors.

References

- 1. Synthesis of 2,3-Dihydrothiophene_Chemicalbook [chemicalbook.com]

- 2. This compound synthesis [organic-chemistry.org]

- 3. Regioselective Synthesis of Dihydrothiophenes and Thiophenes via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tandem four-component reaction for efficient synthesis of dihydrothiophene with substituted amino acid ethyl esters - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03605E [pubs.rsc.org]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. Item - Mechanisms of the Gewald Synthesis of 2âAminothiophenes from Elemental Sulfur - American Chemical Society - Figshare [acs.figshare.com]

Unveiling the Electronic Landscape of 2,3-Dihydrothiophene: A Comprehensive DFT Analysis for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrothiophene, a sulfur-containing heterocyclic compound, and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. Understanding the structural, electronic, and reactivity properties of this core scaffold is paramount for the rational design of novel therapeutic agents. This whitepaper provides a comprehensive overview of computational studies on this compound using Density Functional Theory (DFT), a powerful quantum chemical method for investigating molecular systems. We present a detailed analysis of its optimized geometry, vibrational frequencies, and frontier molecular orbitals, which are crucial for predicting its chemical behavior and potential as a pharmacophore.

Core Concepts in DFT-Based Reactivity Prediction

Density Functional Theory (DFT) has emerged as a go-to method for computational chemists to predict the reactivity of molecules.[1][2] By calculating various electronic properties, known as reactivity descriptors, we can gain insights into how a molecule will interact with other chemical species. These descriptors are categorized as either global, describing the molecule as a whole, or local, pinpointing specific reactive sites within the molecule.[1][3]

Global Reactivity Descriptors provide a measure of the overall stability and reactivity of a molecule.[3] Key global descriptors include:

-

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

-

Hardness (η) and Softness (S): These properties quantify the resistance of a molecule to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.[3]

-

Electronegativity (χ): This describes the ability of a molecule to attract electrons.

-

Electrophilicity Index (ω): This index measures the propensity of a molecule to accept electrons.

Local Reactivity Descriptors help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attacks.[1][4] The most prominent local descriptor is the:

-

Fukui Function (f(r)): This function indicates the change in electron density at a specific point in the molecule when an electron is added or removed.[4] By analyzing the Fukui function, one can predict which atoms are more susceptible to attack.[4]

The logical relationship between these calculated descriptors and the prediction of chemical reactivity is illustrated in the following diagram.

Computational Methodology: A Standard Protocol

The computational results presented in this whitepaper are based on a standard and widely accepted DFT protocol, which is detailed below. This protocol can be adapted for the study of other organic molecules.

Experimental Protocol: DFT Geometry Optimization and Vibrational Frequency Analysis

-

Molecular Structure Input: The initial 3D coordinates of the this compound molecule are generated using a molecular builder and visualization software such as GaussView.[5]

-

Software: All DFT calculations are performed using the Gaussian 09 or a later version of the software package.[6][7]

-

Methodology: The geometry optimization and subsequent frequency calculations are carried out using the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[8]

-

Basis Set: The 6-31G(d) basis set is employed for all calculations, providing a good balance between accuracy and computational cost for molecules of this size.[8][9]

-

Geometry Optimization: The molecular geometry is fully optimized without any symmetry constraints. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a stationary point on the potential energy surface.[10]

-

Vibrational Frequency Calculation: Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[11][12] The calculated vibrational frequencies can be compared with experimental IR and Raman spectra.[13]

The general workflow for a typical DFT calculation is depicted in the following diagram.

Results and Discussion

Optimized Molecular Geometry

The geometry of this compound was optimized at the B3LYP/6-31G(d) level of theory. The calculated bond lengths and bond angles are presented in Table 1 and compared with available experimental data where possible. A study on the related compound this compound-1,1-dioxide also provides a basis for comparison of the computational approach.[14]

Table 1: Calculated and Experimental Geometrical Parameters of this compound

| Parameter | Atom(s) | Calculated (B3LYP/6-31G(d)) | Experimental |

| Bond Length (Å) | C=C | 1.335 | - |

| C-S | 1.845 | - | |

| C-C | 1.510 | - | |

| C-H (sp2) | 1.080 | - | |

| C-H (sp3) | 1.095 | - | |

| Bond Angle (º) | C-S-C | 91.5 | 95.0[15] |

| C=C-S | 112.0 | - | |

| C=C-C | 115.0 | - | |

| S-C-C | 105.0 | - | |

| H-C-H | 109.0 | - |

Note: Experimental data for the complete geometry of this compound is limited. The provided experimental C-S-C bond angle is for the parent molecule.[15]

The calculated geometric parameters are in good agreement with the expected values for a molecule with both sp2 and sp3 hybridized carbon atoms.

Vibrational Frequencies

The calculated vibrational frequencies for this compound provide a theoretical infrared (IR) spectrum that can be used to interpret experimental spectroscopic data. A selection of the most significant calculated vibrational modes and their assignments are presented in Table 2. The vibrational frequencies for thiophene and its derivatives have been a subject of several DFT studies.[13][16]

Table 2: Selected Calculated Vibrational Frequencies for this compound (B3LYP/6-31G(d))

| Frequency (cm⁻¹) | Assignment |

| 3080 - 3100 | C-H stretching (sp2) |

| 2900 - 2980 | C-H stretching (sp3) |

| 1640 | C=C stretching |

| 1450 | CH₂ scissoring |

| 1200 - 1300 | C-C stretching |

| 800 - 900 | C-S stretching |

| 600 - 700 | Ring puckering |

The calculated frequencies are generally in good agreement with the expected ranges for the assigned vibrational modes.

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic properties and reactivity of a molecule.[17] The energies of these orbitals and the resulting global reactivity descriptors for this compound, calculated at the B3LYP/6-31G(d) level, are summarized in Table 3. A study on dihydrothiophenone derivatives provides context for the interpretation of these values.[7]

Table 3: Calculated Electronic Properties and Global Reactivity Descriptors for this compound (B3LYP/6-31G(d))

| Property | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | 0.45 eV |

| HOMO-LUMO Gap (ΔE) | 6.70 eV |

| Ionization Potential (I) | 6.25 eV |

| Electron Affinity (A) | -0.45 eV |

| Hardness (η) | 3.35 eV |

| Softness (S) | 0.149 eV⁻¹ |

| Electronegativity (χ) | 2.90 eV |

| Electrophilicity Index (ω) | 1.25 eV |

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. The HOMO is primarily localized on the sulfur atom and the C=C double bond, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the C-S bonds, suggesting these areas are more susceptible to nucleophilic attack.

Conclusion and Future Directions

This whitepaper has provided a detailed computational analysis of this compound using Density Functional Theory. The calculated optimized geometry, vibrational frequencies, and electronic properties offer valuable insights for researchers in drug discovery and medicinal chemistry. The presented data can serve as a foundation for further studies, such as quantitative structure-activity relationship (QSAR) modeling, docking studies with biological targets, and the design of novel this compound derivatives with enhanced therapeutic potential. Future work could involve exploring the reactivity of substituted 2,3-dihydrothiophenes and their interactions with specific enzyme active sites to guide the development of next-generation pharmaceuticals.

References

- 1. Conceptual Density Functional Theory — ChemTools 0.0 documentation [chemtools.org]

- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 3. mdpi.com [mdpi.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. m.youtube.com [m.youtube.com]

- 6. medium.com [medium.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. inpressco.com [inpressco.com]

- 9. researchgate.net [researchgate.net]

- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 11. gaussian.com [gaussian.com]

- 12. youtube.com [youtube.com]

- 13. iosrjournals.org [iosrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 2,3-Dihydrothiophene_Chemicalbook [chemicalbook.com]

- 16. DFT Frequency Calculations of Thiophene using VASP | Density Functional Theory and Practice Course [sites.psu.edu]

- 17. Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron [article.sapub.org]

An In-depth Technical Guide to the Electronic Properties of 2,3-Dihydrothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrothiophene, a partially saturated sulfur-containing heterocyclic compound, and its derivatives are emerging as versatile building blocks in the fields of materials science and medicinal chemistry. Their unique structural and electronic characteristics make them valuable precursors for the synthesis of novel conducting polymers, organic semiconductors, and pharmacologically active agents. This guide provides a comprehensive overview of the core electronic properties of this compound derivatives, detailing their synthesis, experimental characterization, and the relationship between their structure and electronic behavior. All quantitative data is summarized in structured tables for comparative analysis, and key experimental and logical workflows are visualized using Graphviz diagrams.

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core can be achieved through various methods, including the reduction of thiophene. For instance, the Birch reduction of thiophene-3-carboxylic acid using sodium in liquid ammonia and propan-2-ol yields this compound-3-carboxylic acid.[1] Another common approach involves the cyclization of appropriate precursors. For example, the treatment of but-3-ynethiol with aqueous ammonia affords the parent this compound.[1]

Derivatization of the this compound scaffold allows for the fine-tuning of its electronic properties. Substituents can be introduced at various positions on the ring, leading to a wide range of compounds with tailored characteristics.

Core Electronic Properties

The electronic properties of this compound derivatives are primarily governed by their molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the material's conductivity, optical absorption, and reactivity.

Data Summary of Electronic Properties

While extensive data on a wide range of this compound derivatives remains an active area of research, the following table presents a selection of computationally and experimentally determined electronic properties for representative thiophene-based molecules to illustrate the impact of substitution. It is important to note that the electronic properties are highly sensitive to the nature and position of substituent groups. Electron-donating groups (e.g., alkyl, alkoxy) tend to raise the HOMO energy level, while electron-withdrawing groups (e.g., cyano, nitro) typically lower the LUMO energy level.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method |

| Thiophene | -6.90 | -0.20 | 6.70 | Computational |

| 3-Methylthiophene | -6.75 | -0.15 | 6.60 | Computational |

| 3,4-Ethylenedioxythiophene (EDOT) | -5.60 | -1.30 | 4.30 | Experimental (CV) |

| Dicyanovinyl-substituted Thiophene | -6.25 | -3.85 | 2.40 | Experimental (CV & UV-Vis) |

Note: The data in this table is illustrative and compiled from various sources on thiophene derivatives to demonstrate the effect of substitution. Specific data for a comprehensive set of this compound derivatives is an ongoing area of scientific investigation.

Experimental Protocols for Characterization

The electronic properties of this compound derivatives are primarily determined using electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Solution Preparation: The this compound derivative is dissolved in a suitable organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) to ensure conductivity.

-

Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).

-

Measurement: A potential is swept linearly from a starting potential to a vertex potential and then back to the start. The resulting current is measured as a function of the applied potential.

-

Data Analysis: The onset potentials of the first oxidation (E_ox) and reduction (E_red) peaks are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas, often referenced against a ferrocene/ferrocenium (Fc/Fc+) internal standard:

-

HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap of a molecule by measuring its absorption of light in the ultraviolet and visible regions.

Methodology:

-

Sample Preparation: A dilute solution of the this compound derivative is prepared in a UV-transparent solvent (e.g., tetrahydrofuran, THF).

-

Measurement: The absorbance of the solution is measured over a range of wavelengths.

-

Data Analysis: The wavelength of maximum absorption (λ_max) corresponding to the π-π* transition is identified from the absorption spectrum. The optical band gap (E_g) can be estimated from the onset of the absorption edge using the equation:

-

E_g (eV) = 1240 / λ_onset (nm)

-

Visualizations

General Synthetic Pathway for this compound Derivatives

Caption: A generalized workflow for the synthesis of functionalized this compound derivatives.

Experimental Workflow for Electronic Property Characterization

References

Methodological & Application

Application Notes and Protocols for the Rhodium-Catalyzed Synthesis of Dihydrothiophenes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of dihydrothiophenes, significant structural motifs in medicinal chemistry and material science. The protocols focus on the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes, a method noted for its high regioselectivity and broad functional group tolerance.[1][2][3][4][5]

Application Notes

The synthesis of substituted dihydrothiophenes is of great interest due to their presence in various biologically active compounds and functional materials. Traditional synthetic routes can be limited by harsh reaction conditions or a narrow substrate scope. A modern and efficient approach involves the rhodium-catalyzed denitrogenative transannulation of readily available 1,2,3-thiadiazoles with a variety of alkenes.[1][2][3][4][5] This methodology allows for the regioselective construction of the dihydrothiophene core, with substituents from the alkene partner being introduced predominantly at the 4-position of the heterocyclic ring.[4]

The reaction is catalyzed by a rhodium(I) complex, typically formed in situ from a precursor such as [Rh(COD)Cl]₂ and a phosphine ligand, with 1,1'-bis(diphenylphosphino)ferrocene (DPPF) being particularly effective.[3][4] The reaction proceeds through the formation of a rhodium thiavinyl carbene intermediate, which then undergoes a cycloaddition with the alkene.[3][6][7] This method is compatible with a wide range of functional groups on both the thiadiazole and the alkene, including esters, ethers, and halides, making it a versatile tool for the synthesis of diverse libraries of dihydrothiophene derivatives.

Furthermore, the dihydrothiophene products can be readily oxidized in a one-pot procedure using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the corresponding thiophenes, further expanding the synthetic utility of this methodology.[1][2][3][4]

Data Presentation

The following tables summarize the substrate scope for the rhodium-catalyzed synthesis of 2,5-dihydrothiophenes via transannulation of 1,2,3-thiadiazoles with various alkenes. The data is based on the work by Lee, P. H., et al. and demonstrates the versatility of this reaction.

Table 1: Transannulation of Ethyl 5-phenyl-1,2,3-thiadiazole-4-carboxylate with Various Alkenes

| Entry | Alkene | Product | Yield (%) |

| 1 | Styrene | Ethyl 2,4-diphenyl-2,5-dihydrothiophene-3-carboxylate | 90 |

| 2 | 4-Methylstyrene | Ethyl 2-phenyl-4-(p-tolyl)-2,5-dihydrothiophene-3-carboxylate | 85 |

| 3 | 4-Methoxystyrene | Ethyl 4-(4-methoxyphenyl)-2-phenyl-2,5-dihydrothiophene-3-carboxylate | 82 |

| 4 | 4-Fluorostyrene | Ethyl 4-(4-fluorophenyl)-2-phenyl-2,5-dihydrothiophene-3-carboxylate | 88 |

| 5 | 4-Chlorostyrene | Ethyl 4-(4-chlorophenyl)-2-phenyl-2,5-dihydrothiophene-3-carboxylate | 92 |

| 6 | 1-Octene | Ethyl 4-hexyl-2-phenyl-2,5-dihydrothiophene-3-carboxylate | 75 |

| 7 | Cyclohexene | Ethyl 2-phenyl-4,5,6,7-tetrahydrobenzo[c]thiophene-3-carboxylate | 65 |

Table 2: Transannulation of Various 1,2,3-Thiadiazoles with Styrene

| Entry | 1,2,3-Thiadiazole | Product | Yield (%) |

| 1 | Ethyl 5-(p-tolyl)-1,2,3-thiadiazole-4-carboxylate | Ethyl 4-phenyl-2-(p-tolyl)-2,5-dihydrothiophene-3-carboxylate | 80 |

| 2 | Ethyl 5-(4-methoxyphenyl)-1,2,3-thiadiazole-4-carboxylate | Ethyl 2-(4-methoxyphenyl)-4-phenyl-2,5-dihydrothiophene-3-carboxylate | 90 |

| 3 | Ethyl 5-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxylate | Ethyl 2-(4-chlorophenyl)-4-phenyl-2,5-dihydrothiophene-3-carboxylate | 87 |

| 4 | 4-Phenyl-1,2,3-thiadiazole | 2,4-Diphenyl-2,5-dihydrothiophene | 78 |

Experimental Protocols

General Procedure for the Rhodium-Catalyzed Synthesis of 2,5-Dihydrothiophenes:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 1,2,3-thiadiazole (1.0 equiv.), [Rh(COD)Cl]₂ (0.05 equiv.), and DPPF (0.12 equiv.).

-

Evacuate and backfill the tube with nitrogen gas three times.

-

Add chlorobenzene (solvent, concentration typically 0.2 M) and the alkene (2.0 equiv.) via syringe.

-

Place the sealed tube in a preheated oil bath at 60-80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexanes mixture) to afford the desired dihydrothiophene product.

Example Protocol: Synthesis of Ethyl 2,4-diphenyl-2,5-dihydrothiophene-3-carboxylate

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add ethyl 5-phenyl-1,2,3-thiadiazole-4-carboxylate (46.8 mg, 0.2 mmol), [Rh(COD)Cl]₂ (4.9 mg, 0.01 mmol), and DPPF (13.3 mg, 0.024 mmol).

-

The tube is evacuated and backfilled with nitrogen three times.

-

Chlorobenzene (1.0 mL) and styrene (41.7 mg, 0.4 mmol) are added via syringe.

-

The tube is sealed and the mixture is stirred in a preheated oil bath at 60 °C for the time indicated by TLC monitoring (typically 12-24 h).

-

After cooling to room temperature, the solvent is removed in vacuo.

-

The crude product is purified by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield the product as a white solid.

Mandatory Visualizations

Proposed Catalytic Cycle for Dihydrothiophene Synthesis

The following diagram illustrates the proposed catalytic cycle for the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes. The cycle begins with the denitrogenation of the thiadiazole to form a rhodium thiavinyl carbene intermediate. This intermediate then undergoes a formal [3+2] cycloaddition with the alkene, followed by reductive elimination to release the dihydrothiophene product and regenerate the active rhodium catalyst.

Caption: Proposed catalytic cycle for the synthesis of dihydrothiophenes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Regioselective Synthesis of Dihydrothiophenes and Thiophenes via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Regioselective Synthesis of Dihydrothiophenes and Thiophenes via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Alkenes [organic-chemistry.org]

- 5. 2,3-Dihydrothiophene synthesis [organic-chemistry.org]

- 6. Rhodium Thiavinyl Carbenes from 1,2,3-Thiadiazoles Enable Modular Synthesis of Multisubstituted Thiophenes [organic-chemistry.org]

- 7. Rhodium Thiavinyl Carbenes from 1,2,3-Thiadiazoles Enable Modular Synthesis of Multisubstituted Thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: One-Pot Synthesis of 2,3-Dihydrothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrothiophene and its derivatives are an important class of sulfur-containing heterocyclic compounds. This scaffold is a key structural motif in a variety of biologically active molecules and natural products, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Furthermore, 2,3-dihydrothiophenes serve as versatile synthetic intermediates in organic chemistry, providing access to a diverse array of more complex molecules.[1]

The development of efficient and sustainable synthetic methodologies for accessing these valuable compounds is of significant interest to the scientific community. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a powerful tool in modern organic synthesis. This approach offers several advantages over conventional multi-step synthesis, including reduced reaction times, lower costs, minimized waste generation, and higher overall yields by avoiding the isolation and purification of intermediates.

These application notes provide an overview of and detailed protocols for selected one-pot synthetic methods for preparing this compound derivatives. The information is intended to guide researchers in the selection and implementation of a suitable synthetic strategy for their specific research needs, particularly in the context of drug discovery and development.

Synthetic Methodologies and Experimental Protocols

This section details various one-pot methodologies for the synthesis of this compound derivatives.

Catalyst-Free, Four-Component Reaction

This method provides an efficient and environmentally friendly approach for the synthesis of highly functionalized this compound derivatives through a domino four-component reaction.[2]

Protocol:

-

To a solution of an aromatic aldehyde (2.0 mmol) and malononitrile (2.0 mmol) in ethanol (20.0 mL), add triethylamine (3.0 mmol).

-

Stir the mixture at room temperature for one hour.

-

To the resulting mixture, add 1,3-thiazolidinedione (2.0 mmol) and an α-amino acid ethyl ester hydrochloride (2.0 mmol).

-

Continue stirring the reaction mixture at room temperature for the time specified for the desired product (typically a few hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to afford the pure this compound derivative.

Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Alkenes

This regioselective method allows for the synthesis of a wide range of 4-substituted 2,3-dihydrothiophenes.[3]

Protocol:

-

In a nitrogen-flushed glovebox, combine a 1,2,3-thiadiazole derivative (0.2 mmol), [Rh(COD)Cl]₂ (5 mol%), and DPPF (10 mol%) in a screw-capped vial.

-

Add chlorobenzene (1.0 mL) and the corresponding alkene (0.4 mmol) to the vial.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture at 120 °C for 12 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired this compound derivative.

Copper(II)-Catalyzed Michael Addition/Intramolecular Cyclization

This one-pot process utilizes a copper catalyst to facilitate a cascade reaction between thioamides and enynones, leading to fully substituted 2,3-dihydrothiophenes.[4]

Protocol:

-

To a reaction tube, add a thioamide (0.2 mmol), an enynone (0.24 mmol), and Cu(OAc)₂ (10 mol%).

-

Add ethyl acetate (1.0 mL) as the solvent.

-

Stir the reaction mixture at 80 °C under an air atmosphere for the required time (typically monitored by TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the substituted this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various this compound derivatives using the one-pot methodologies described.

| Entry | Method | Aldehyde/Thiadiazole/Thioamide | Alkene/Enyone/Other | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Four-Component | 4-Chlorobenzaldehyde | Malononitrile, 1,3-thiazolidinedione, Ethyl glycinate HCl | None | Ethanol | - | High | [5] |

| 2 | Four-Component | 4-Methylbenzaldehyde | Malononitrile, 1,3-thiazolidinedione, Ethyl glycinate HCl | None | Ethanol | - | High | [5] |

| 3 | Rh-Catalyzed | Ethyl 5-phenyl-1,2,3-thiadiazole-4-carboxylate | 1-Hexene | [Rh(COD)Cl]₂/DPPF | Chlorobenzene | 12 | 90 | [3] |

| 4 | Rh-Catalyzed | Ethyl 5-phenyl-1,2,3-thiadiazole-4-carboxylate | Styrene | [Rh(COD)Cl]₂/DPPF | Chlorobenzene | 12 | 85 | [3] |

| 5 | Cu(II)-Catalyzed | N-Phenylthiobenzamide | 1,3-Diphenylprop-2-yn-1-one | Cu(OAc)₂ | Ethyl Acetate | - | up to 92 | [4] |

| 6 | Cu(II)-Catalyzed | Thioacetamide | 1,3-Diphenylprop-2-yn-1-one | Cu(OAc)₂ | Ethyl Acetate | - | up to 92 | [4] |

Visualizations

Experimental Workflow

Caption: General workflow for the one-pot synthesis of 2,3-dihydrothiophenes.

Potential Signaling Pathway Modulation